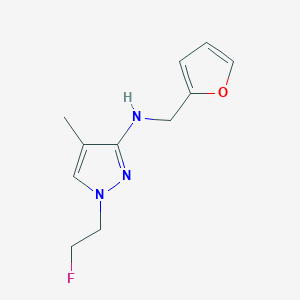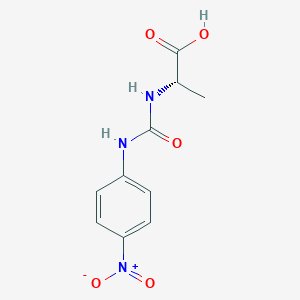amine hydrochloride CAS No. 5528-19-8](/img/structure/B11734354.png)
[2-(1H-1,3-benzodiazol-2-yl)ethyl](ethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,3-benzodiazol-2-il)etilamina clorhidrato: es un compuesto químico que pertenece a la familia de los benzimidazoles. Los benzimidazoles son compuestos orgánicos aromáticos heterocíclicos que son conocidos por su amplia gama de actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(1H-1,3-benzodiazol-2-il)etilamina clorhidrato típicamente involucra la reacción de 1,2-fenilendiamina con cloroacetato de etilo para formar un intermedio, que luego se cicla para producir el anillo benzimidazol. El paso final involucra la alquilación del benzimidazol con etilamina, seguido de la adición de ácido clorhídrico para formar la sal clorhidrato.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente involucrando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en el anillo benzimidazol, usando reactivos como haluros de alquilo o sulfonatos.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno en ácido acético, permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol, hidruro de aluminio y litio en éter.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio.
Principales productos formados:
Oxidación: Formación de N-óxidos de benzimidazol.
Reducción: Formación de derivados de benzimidazol reducidos.
Sustitución: Formación de derivados de benzimidazol alquilados.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la síntesis de derivados de benzimidazol más complejos.
Biología: En la investigación biológica, se utiliza para estudiar las interacciones de los derivados de benzimidazol con varios objetivos biológicos, incluidas enzimas y receptores.
Industria: En el sector industrial, se utiliza en la síntesis de colorantes, pigmentos y otros materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(1H-1,3-benzodiazol-2-il)etilamina clorhidrato involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo benzimidazol puede interactuar con los sitios activos de las enzimas, inhibiendo su actividad. Esta interacción puede conducir a varios efectos biológicos, incluidas actividades antimicrobianas y anticancerígenas. El compuesto también puede interactuar con el ADN, lo que lleva a la inhibición de la replicación y transcripción del ADN.
Comparación Con Compuestos Similares
Compuestos similares:
Benzimidazol: El compuesto principal con una estructura similar pero sin el grupo etilamina.
2-Fenilbenzimidazol: Un derivado con un grupo fenilo unido al anillo benzimidazol.
Metilbenzimidazol: Un derivado con un grupo metilo unido al anillo benzimidazol.
Singularidad: 2-(1H-1,3-benzodiazol-2-il)etilamina clorhidrato es único debido a la presencia del grupo etilamina, que puede mejorar su actividad biológica y solubilidad. Esto lo convierte en un compuesto valioso para diversas aplicaciones en química medicinal y síntesis orgánica.
Propiedades
Número CAS |
5528-19-8 |
|---|---|
Fórmula molecular |
C11H16ClN3 |
Peso molecular |
225.72 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-yl)-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11;/h3-6,12H,2,7-8H2,1H3,(H,13,14);1H |
Clave InChI |
BHHOUPDATBCISU-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC1=NC2=CC=CC=C2N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11734274.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B11734283.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11734301.png)
![2-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11734315.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11734320.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734331.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734338.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734343.png)

![1-[2-(Trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11734356.png)
![2-[(1S)-1-aminoethyl]benzonitrile](/img/structure/B11734368.png)

